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Compound of Interest

Compound Name: (2Z)-Afatinib-d6

Cat. No.: B15144601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and analysis of (2Z)-Afatinib-d6, a deuterated isotopologue of Afatinib. Afatinib is a potent and

irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases, including the

epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2

(HER2).[1][2][3] (2Z)-Afatinib-d6 serves as a critical internal standard for the accurate

quantification of Afatinib in biological matrices during preclinical and clinical development.[1]

Chemical Structure and Properties
(2Z)-Afatinib-d6, also known as BIBW 2992-d6, is a quinazoline derivative with the systematic

IUPAC name (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]-4-[di(methyl-d3)amino]-2-butenamide.[1] The deuterium labeling is located on the

two methyl groups of the dimethylamino moiety.

Below is a 2D representation of the chemical structure of (2Z)-Afatinib-d6:

Caption: 2D Chemical Structure of (2Z)-Afatinib-d6.

Physicochemical Properties
A summary of the key physicochemical properties of (2Z)-Afatinib-d6 is presented in the table

below.
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Property Value Reference

Molecular Formula C₂₄H₁₉D₆ClFN₅O₃ [1][4]

Molecular Weight 491.98 g/mol [4][5]

Exact Mass 491.2006560 Da [6]

CAS Number 1313874-96-2 [1][4][6]

Appearance White to Off-White Solid [4][5]

Solubility

Soluble in DMSO (slightly),

Ethyl Acetate (slightly),

Methanol (slightly). Soluble in

DMF (30 mg/ml), DMSO (30

mg/ml), and Ethanol (30

mg/ml).

[1][5]

XLogP3 3.6 [6]

Purity ≥97%; ≥99% atom D [5][7]

Storage Store at -20°C [5][7]

Mechanism of Action and Signaling Pathways
Afatinib, the non-deuterated parent compound, is an irreversible inhibitor of the ErbB family of

tyrosine kinases.[8] It covalently binds to the cysteine residue in the catalytic domain of EGFR,

HER2, and ErbB4, leading to the inhibition of their tyrosine kinase activity.[8] This blockade

prevents auto- and transphosphorylation between ErbB dimers, thereby inhibiting downstream

signaling pathways that are crucial for cell proliferation, survival, and metastasis.[8]

The primary signaling pathways affected by Afatinib include:

PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival and proliferation.

Ras/Raf/MEK/ERK Pathway: This pathway is involved in cell growth, differentiation, and

survival.
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JAK/STAT Pathway: This pathway plays a role in cell growth, differentiation, and immune

responses.

Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and

migration.[9]

The diagram below illustrates the inhibitory effect of Afatinib on key signaling pathways.
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Caption: Afatinib's Inhibition of ErbB-Mediated Signaling Pathways.

Experimental Protocols
Synthesis of (2Z)-Afatinib-d6 (Hypothetical)
While a specific, detailed synthesis protocol for (2Z)-Afatinib-d6 is not publicly available, a

plausible route can be inferred from the synthesis of Afatinib. The key step is the introduction of

the deuterated dimethylamino group.

Objective: To synthesize (2Z)-Afatinib-d6 from a suitable precursor.

Materials:

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]-4-amino-2-butenamide (precursor)

Deuterated methyl iodide (CD₃I)

Potassium carbonate (K₂CO₃)

Acetonitrile (ACN)

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Dissolution: Dissolve the precursor amine in anhydrous acetonitrile in a round-bottom flask

equipped with a magnetic stirrer and a reflux condenser.

Base Addition: Add an excess of potassium carbonate to the solution. This will act as a base

to deprotonate the amine.

Alkylation: Add a stoichiometric excess of deuterated methyl iodide (CD₃I) to the reaction

mixture.
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Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off

the potassium carbonate. Concentrate the filtrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure

(2Z)-Afatinib-d6.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and high-resolution mass spectrometry (HRMS).

Quantification of Afatinib in Human Plasma using LC-
MS/MS
(2Z)-Afatinib-d6 is primarily used as an internal standard for the quantification of Afatinib in

biological samples.

Objective: To determine the concentration of Afatinib in human plasma samples.

Materials:

Human plasma samples

(2Z)-Afatinib-d6 (internal standard)

Acetonitrile (protein precipitation agent)

Formic acid

Water (LC-MS grade)

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Analytical column (e.g., C18 column)

Procedure:
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Sample Preparation:

Thaw plasma samples at room temperature.

To 100 µL of plasma, add a known amount of (2Z)-Afatinib-d6 solution in acetonitrile.

Add an excess of cold acetonitrile to precipitate plasma proteins.

Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for

10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

Liquid Chromatography:

Inject the reconstituted sample onto the analytical column.

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A)

and acetonitrile with 0.1% formic acid (B).

Mass Spectrometry:

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization

(ESI+) mode.

Monitor the multiple reaction monitoring (MRM) transitions for Afatinib and (2Z)-
Afatinib-d6.

Data Analysis:

Calculate the peak area ratio of Afatinib to (2Z)-Afatinib-d6.
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Construct a calibration curve by plotting the peak area ratio against the concentration of

Afatinib standards.

Determine the concentration of Afatinib in the plasma samples from the calibration curve.

The following diagram illustrates the experimental workflow for the quantification of Afatinib.
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Caption: Experimental Workflow for Afatinib Quantification.
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Conclusion
(2Z)-Afatinib-d6 is an indispensable tool in the research and development of Afatinib. Its well-

characterized chemical and physical properties, combined with its role as a stable isotope-

labeled internal standard, enable accurate and precise quantification of Afatinib in complex

biological matrices. This technical guide provides researchers, scientists, and drug

development professionals with a foundational understanding of this critical reagent and its

application in advancing cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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